![molecular formula C20H25N5O2 B2948281 1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847338-15-2](/img/no-structure.png)

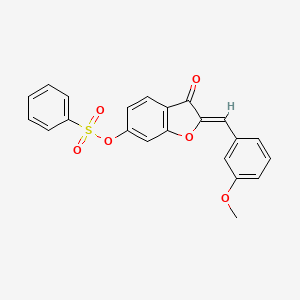

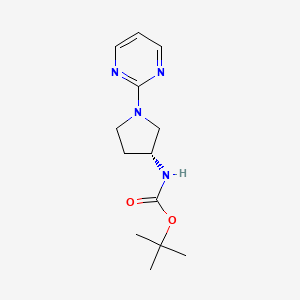

1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of pyrimidine and fused pyrimidine derivatives, which have received much interest due to their diverse biological potential . These derivatives are considered as bioisosteres with purines and many of them possess promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of certain compounds at the methyl group of the acetyl moiety, followed by cyclization . This process can be carried out under heating conditions in a suitable solvent .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is based on the pyrimidine ring and its fused derivatives . The structure is also influenced by the position of the nitrogen atom in the pyridine ring .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives often take place upon heating under reflux in a suitable solvent, leading to the formation of new compounds . For example, a reaction involving a pyrimidine derivative can result in the formation of a pyrimidobenzimidazole compound .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure . For instance, the degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into cells .作用机制

Pyrimidine derivatives exert their anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Protein kinases stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

安全和危害

未来方向

Pyrimidine derivatives have shown promising results in cancer treatment, and there is ongoing research to develop novel pyrimidines with higher selectivity as anticancer agents . The future directions in this field involve the design and synthesis of new series of pyrimidine derivatives with potential anticancer activity .

属性

CAS 编号 |

847338-15-2 |

|---|---|

产品名称 |

1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

分子式 |

C20H25N5O2 |

分子量 |

367.453 |

IUPAC 名称 |

1,7-dimethyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

InChI |

InChI=1S/C20H25N5O2/c1-5-9-23-18(26)16-17(22(4)20(23)27)21-19-24(11-14(3)12-25(16)19)15-8-6-7-13(2)10-15/h6-8,10,14H,5,9,11-12H2,1-4H3 |

InChI 键 |

YBYWASJPHZXMKH-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC(=C4)C)C)N(C1=O)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide](/img/structure/B2948199.png)

![3,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2948202.png)

![4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2948209.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2948212.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2948214.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone](/img/structure/B2948215.png)

![2-(4-chlorophenyl)-3-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2948217.png)